molecular formula C12H14 B8683631 7-Isopropyl-1H-indene

7-Isopropyl-1H-indene

Cat. No.: B8683631
M. Wt: 158.24 g/mol
InChI Key: PZJUBJNOLXWGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Isopropyl-1H-indene is a useful research compound. Its molecular formula is C12H14 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

7-propan-2-yl-1H-indene

InChI

InChI=1S/C12H14/c1-9(2)11-7-3-5-10-6-4-8-12(10)11/h3-7,9H,8H2,1-2H3

InChI Key

PZJUBJNOLXWGGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using a 300 ml three-necked flask as the reactor, under a nitrogen stream, 1.36 g (2.57 millimoles) of [1,2-bis(diphenylphosphino)ethane]dichloronickel(II) was dissolved in 20 ml of tetrahydrofuran. To this suspension there was added a solution of 10 g (51.30 millimoles) of 7-bromoindene in 100 ml of tetrahydrofuran, prepared based on the method described in J. Org. Chem. 49, 4226–4237(1984). After dropwise addition of 51 ml (102.60 millimoles) of isopropylmagnesium bromide (2N) to the mixed solution while cooling on ice, the mixture was heated to reflux for 20 hours. After reflux, hydrolysis was performed with a saturated aqueous solution of ammonium chloride, distilled water was added, extraction was performed several times with diethyl ether, and then the extract was washed once with saturated saline and dried over anhydrous magnesium sulfate. After drying, the magnesium sulfate was filtered off and the solvent was purified with a silica gel column to obtain 7.14 g of 7-isopropylindene as a yellow oil (88% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
1.36 g
Type
catalyst
Reaction Step Four
Yield
88%

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